molecular formula C22H20FN5O2 B607687 GNE-495

GNE-495

Cat. No.: B607687
M. Wt: 405.4 g/mol
InChI Key: FYXCIBJXJYBWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of GNE-495 is the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase . MAP4K4 plays a crucial role in various pathologies, including cancer . It has been identified as a key regulator of collective migration and is involved in many aspects of cell functions and biological processes .

Mode of Action

This compound interacts with MAP4K4 and inhibits its activity . It has been found that MAP4K4 associates with Mixed Lineage Kinase 3 (MLK3), and MAP4K4 phosphorylates MLK3 on Thr738, increasing MLK3 kinase activity and downstream signaling . The inhibition of MAP4K4 by this compound disrupts this interaction, thereby reducing the phosphorylation of MLK3 and its downstream signaling .

Biochemical Pathways

This compound affects the MAP4K4-related pathways. MAP4K4 is involved in the regulation of the JNK Pathway . It has also been reported to regulate the MAPK/ERK1/2 pathway and the MAPK/p38 pathway . By inhibiting MAP4K4, this compound disrupts these pathways, leading to changes in cellular processes such as cell proliferation, migration, and apoptosis .

Result of Action

The inhibition of MAP4K4 by this compound has several molecular and cellular effects. It impedes pancreatic cancer cell growth, migration, induces cell death, and arrests cell cycle progression . Additionally, this compound reduces the tumor burden and extends survival in mice with pancreatic cancer . It also reduces MAP4K4 protein expression and tumor stroma .

Action Environment

It is known that the efficacy of this compound is demonstrated in an in vivo environment, suggesting that it is active and stable under physiological conditions .

Properties

IUPAC Name

8-amino-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c23-14-3-1-2-13(8-14)18-7-6-16-17(9-25-20(24)19(16)27-18)21(29)26-15-10-28(11-15)22(30)12-4-5-12/h1-3,6-9,12,15H,4-5,10-11H2,(H2,24,25)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXCIBJXJYBWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)NC(=O)C3=CN=C(C4=C3C=CC(=N4)C5=CC(=CC=C5)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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